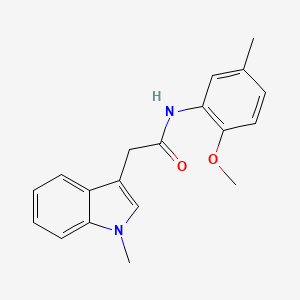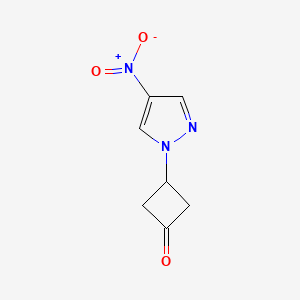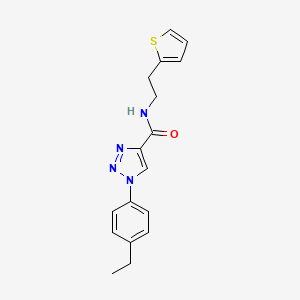
1-(4-ethylphenyl)-N-(2-(thiophen-2-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-(4-ethylphenyl)-N-(2-(thiophen-2-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide” is a complex organic molecule that contains several functional groups. It includes an ethylphenyl group, a thiophen-2-yl group, and a 1,2,3-triazole group . These groups are common in many organic compounds and have unique chemical properties that can contribute to the overall behavior of the molecule.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the 1,2,3-triazole group suggests that the compound may have a ring structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For instance, the ethylphenyl group might undergo electrophilic aromatic substitution reactions, while the 1,2,3-triazole group could participate in click reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, and solubility, would be influenced by its molecular structure and the nature of its functional groups .Scientific Research Applications
Microwave-Assisted Synthesis and Biological Activities
Compounds containing similar structural motifs, such as 1,2,4-triazole derivatives, have been synthesized using microwave-assisted methods. These compounds, including penicillanic acid or cephalosporanic acid derivatives, were investigated for their antimicrobial, antilipase, and antiurease activities. Some demonstrated good to moderate antimicrobial activity against tested microorganisms, highlighting the potential for developing new antibacterial agents (Başoğlu et al., 2013).
Crystal Structure and Chemical Properties
The crystal structure and chemical behavior of triazole derivatives, such as N-carbethoxy-N′-[3-(4-methylphenyl)-1H-1,2,4-triazol-5-yl]thiourea, have been characterized, revealing intricate details about their molecular geometry. These insights are crucial for understanding the interactions of these compounds with biological targets and could inform the design of new drugs or materials (Dolzhenko et al., 2010).
Antimicrobial Activity
Novel 1,2,4-triazole derivatives have been synthesized and evaluated for their antimicrobial activities. Such studies are essential for the ongoing search for new antimicrobial agents capable of combating resistant strains of bacteria and fungi. The antimicrobial screening of these compounds shows promising results, indicating their potential as therapeutic agents (Bektaş et al., 2007).
Anticancer and Antimicrobial Agents
Research into 1,2,4-triazole-3-thiol derivatives bearing hydrazone moieties has demonstrated their cytotoxicity against various cancer cell lines, including melanoma, breast, and pancreatic cancer spheroids. These findings suggest the potential of triazole derivatives in developing new anticancer therapies. Moreover, their ability to inhibit cancer cell migration underscores their potential as antimetastatic agents (Šermukšnytė et al., 2022).
Synthesis and Characterization of Heterocyclic Compounds
The synthesis and characterization of novel compounds combining thiophene and benzimidazole or 1,2,4-triazole moieties have been explored, showing significant antibacterial and antifungal activities. These studies contribute to the development of new heterocyclic compounds with potential pharmaceutical applications (Mabkhot et al., 2017).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-(4-ethylphenyl)-N-(2-thiophen-2-ylethyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4OS/c1-2-13-5-7-14(8-6-13)21-12-16(19-20-21)17(22)18-10-9-15-4-3-11-23-15/h3-8,11-12H,2,9-10H2,1H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISSQPZIJQVPINL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C=C(N=N2)C(=O)NCCC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
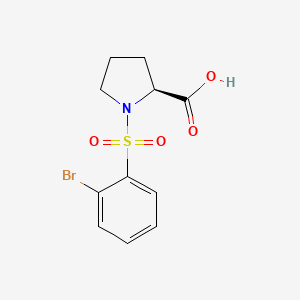
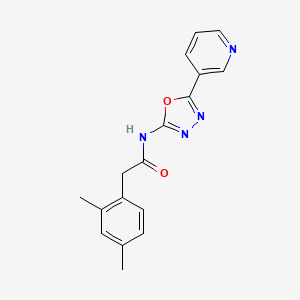
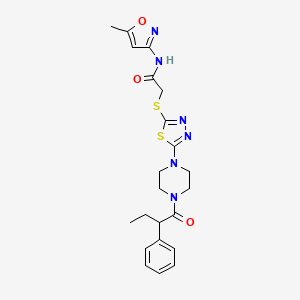
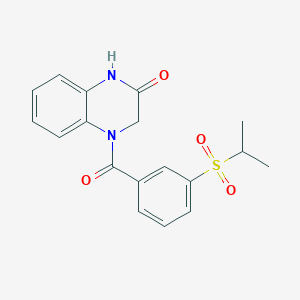
![N-(1-cyanobutyl)-2-{[(pyridin-4-yl)methyl]sulfanyl}acetamide](/img/structure/B2954346.png)
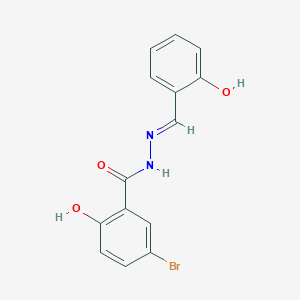
![N-[(1-Aminocyclohexyl)methyl]-2-cyclohexyl-1,3-oxazole-4-carboxamide;dihydrochloride](/img/structure/B2954349.png)
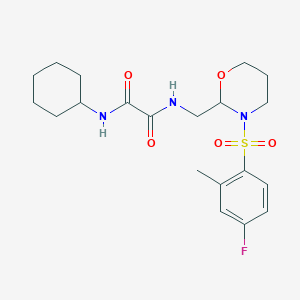
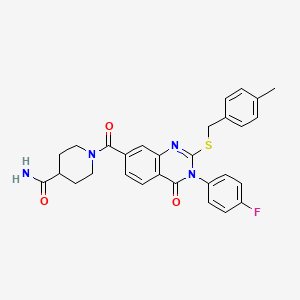
![N-[4-(1,5-Dioxa-9-azaspiro[5.5]undecane-9-carbonyl)phenyl]prop-2-enamide](/img/structure/B2954352.png)
